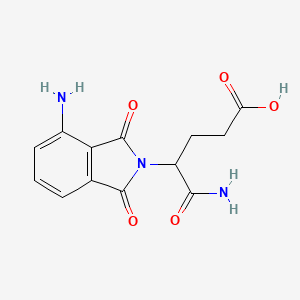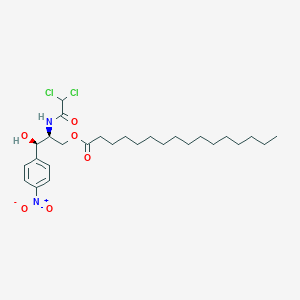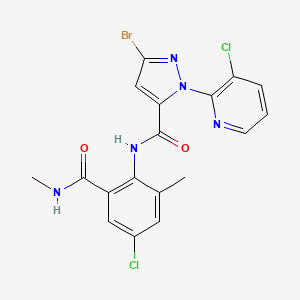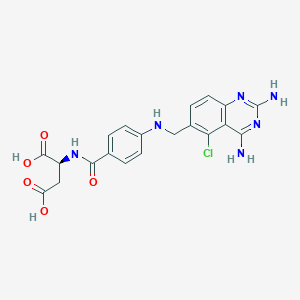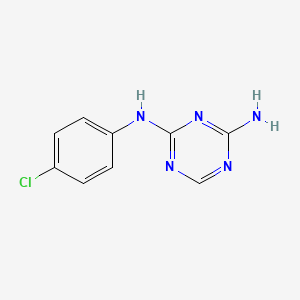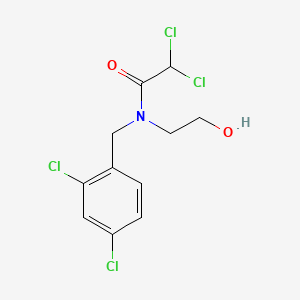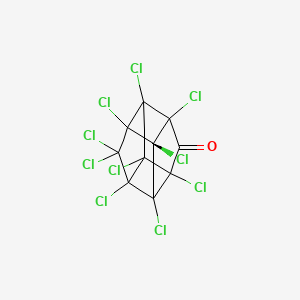
Cedazuridine
概要
説明
科学的研究の応用
Cedazuridine has several scientific research applications, including:
作用機序
セダズリジンは、シチジンとそのアナログの脱アミノ化に関与する酵素であるシチジンデアミナーゼを阻害することによって、その効果を発揮します。この酵素を阻害することにより、セダズリジンはデシタビンの分解を防ぎ、そのバイオアベイラビリティと有効性を高めます。 関与する分子標的と経路には、胃腸管と肝臓でのシチジンデアミナーゼの阻害が含まれ、デシタビンの全身曝露が増加します .
類似の化合物との比較
セダズリジンは、その優れた酸安定性と経口バイオアベイラビリティのために、他のシチジンデアミナーゼ阻害剤とは異なります。類似の化合物には以下が含まれます。
テトラヒドロウリジン: 別のシチジンデアミナーゼ阻害剤ですが、安定性が低くなっています。
デシタビン: 多くの場合、セダズリジンと組み合わせて使用されるDNAメチルトランスフェラーゼ阻害剤。
アザシチジン: 同様の治療的コンテキストで使用される別のDNAメチルトランスフェラーゼ阻害剤 .
セダズリジンは、デシタビンの経口バイオアベイラビリティを強化する能力があり、血液悪性腫瘍の治療において貴重な化合物となっています。
Safety and Hazards
Cedazuridine should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment, including chemical impermeable gloves, is recommended. It should be stored in a locked up place and disposed of in accordance with local/regional/national/international regulations .
将来の方向性
The development of oral hypomethylating agents (HMAs) has been an area of active interest. The approval of Cedazuridine by the FDA in 2020, in combination with decitabine, has opened up new possibilities for the treatment of myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML). Future research may focus on the potential roles of oral HMA therapy in myeloid malignancies .
準備方法
セダズリジンは、シチジンの修飾を含む一連の化学反応によって合成されます反応条件には、多くの場合、目的の化学変換を達成するために特定の試薬と触媒の使用が含まれます . 工業生産方法は、化合物の高収率と純度を確保するために、最適化された反応条件を用いた大規模合成を伴います .
化学反応の分析
セダズリジンは、以下を含むさまざまな化学反応を受けます。
酸化: セダズリジンは、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: 化合物は還元されて、さまざまな還元形態を生成することができます。
置換: セダズリジンは、特定の原子または基が他の原子または基に置き換えられる置換反応を受けることができます。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 .
科学研究アプリケーション
セダズリジンは、以下を含むいくつかの科学研究アプリケーションを持っています。
類似化合物との比較
Cedazuridine is unique compared to other cytidine deaminase inhibitors due to its superior acid stability and oral bioavailability. Similar compounds include:
Tetrahydrouridine: Another cytidine deaminase inhibitor but with lower stability.
Decitabine: A DNA methyltransferase inhibitor often used in combination with this compound.
Azacitidine: Another DNA methyltransferase inhibitor used in similar therapeutic contexts .
This compound stands out due to its ability to enhance the oral bioavailability of decitabine, making it a valuable compound in the treatment of hematological malignancies.
特性
IUPAC Name |
(4R)-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h4-7,14-16H,1-3H2,(H,12,17)/t4-,5-,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDZSIYXZUYWSC-DBRKOABJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1O)C2C(C(C(O2)CO)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)N[C@@H]1O)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Myelodysplastic syndromes (MDS) represent a heterogeneous group of hematopoietic neoplasms arising from a variety of underlying mutations that manifest in peripheral cytopenias and may eventually progress to secondary acute myeloid leukemia (sAML). There are over 45 genes commonly mutated in MDS patients, including those involved in DNA methylation and repair, histone modification, RNA splicing, transcription, signal transduction, and cellular adhesion. It is hypothesized that initial clonal founder mutations give rise to progressive acquisition of secondary mutations and facilitate disease progression to sAML. Hypomethylating agents such as [decitabine] are metabolized into triphosphate derivatives that are subsequently incorporated into DNA. Once incorporated, these agents inhibit the activity of DNA methylases such as DNMT1, leading to progressive DNA hypomethylation and eventual activation of tumour suppression genes and apoptotic pathways. However, hypomethylating agents given orally are vulnerable to first-pass metabolism by cytidine deaminase, and hence typically have to be administered through intramuscular or intravenous routes. Co-administration with cedazuridine, which is an efficient inhibitor of cytidine deaminase, drastically increases the oral bioavailability of [decitabine], allowing for combination oral therapy. | |
| Record name | Cedazuridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15694 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1141397-80-9 | |
| Record name | Cedazuridine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1141397809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cedazuridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15694 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (R)-1-((2R, 4R, SR)-3,3-difluoro-4-hydroxy (hydroxymethyl) tetrahydrofuran-2-yl)-4-hydroxytetrahydropyrimidin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEDAZURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39IS23Q1EW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
162-165 | |
| Record name | Cedazuridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15694 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




